5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine

Lipophilicity CNS drug design building block selection

5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine (CAS 919011-42-0) is a substituted aniline derivative functionalized with a pyrrolidin-1-yl-ethoxy side chain and a methyl substituent at the 5-position of the phenyl ring. It belongs to a class of aryl-ether amines frequently employed as intermediates in the synthesis of bioactive small molecules, particularly kinase inhibitors and neurokinin (NK-3) receptor antagonists.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 919011-42-0
Cat. No. B3167301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine
CAS919011-42-0
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCN2CCCC2)N
InChIInChI=1S/C13H20N2O/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3
InChIKeyCLRJAAULBZTFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine (CAS 919011-42-0): A Differentiated Pyrrolidine-Ether Aniline Building Block for CNS-Targeted Kinase and GPCR Probe Synthesis


5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine (CAS 919011-42-0) is a substituted aniline derivative functionalized with a pyrrolidin-1-yl-ethoxy side chain and a methyl substituent at the 5-position of the phenyl ring [1]. It belongs to a class of aryl-ether amines frequently employed as intermediates in the synthesis of bioactive small molecules, particularly kinase inhibitors and neurokinin (NK-3) receptor antagonists [2]. The compound exhibits computed physicochemical properties—LogP ~2.3–2.6, topological polar surface area (TPSA) 38.5 Ų, and molecular weight 220.31 g/mol—that place it within favorable drug-like chemical space [1]. Its primary procurement relevance lies in its use as a late-stage functionalizable scaffold for parallel library synthesis, where the pyrrolidine ether side chain imparts specific conformational and electronic characteristics distinct from piperidine, morpholine, or non-methylated analogs [2].

Why 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine Cannot Be Simply Substituted by In-Class Analogues: Physicochemical and Conformational Constraints


Although multiple pyrrolidine-ether aniline building blocks are commercially available, generic substitution of 5-methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine (CAS 919011-42-0) with a des-methyl, piperidine, or morpholine analog risks introducing significant deviations in lipophilicity, hydrogen-bonding capacity, and ring conformational flexibility—parameters that govern downstream pharmacokinetic and target-engagement properties [1]. The 5-methyl group contributes a calculated ΔLogP of +0.6 versus the non-methylated 2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine (LogP 1.7), while the pyrrolidine ring provides a more compact basic center (pKa ~9.8 predicted) compared to piperidine or morpholine [1][2]. Additionally, the ortho-ethoxy-aniline substitution pattern positions the free amine for facile functionalization without steric hindrance from the methyl group, a feature not preserved in para-substituted isomers. Substitution of the pyrrolidine for morpholine introduces an additional hydrogen-bond acceptor and increases TPSA by ~9.2 Ų (from 38.5 to 47.7 Ų), which can reduce passive membrane permeability [1][3]. These differences are material for structure-activity relationship (SAR) campaigns targeting CNS-penetrant kinase or GPCR probes, where even modest changes in LogP or TPSA translate to meaningful in vivo exposure differences [2].

Quantitative Differentiation Evidence for 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine (CAS 919011-42-0) Versus Closest Building-Block Analogs


Lipophilicity (LogP) Differentiation: Pyrrolidine vs. Des-Methyl Analog Drives CNS Drug-Like Property Space

The target compound exhibits a computed XLogP3 of 2.3 (PubChem) and a separately reported LogP of 2.57 (Molbase), representing a +0.6 to +0.9 increase in lipophilicity relative to the des-methyl analog 2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine, which has an XLogP3 of 1.7 [1][2]. This differential is directly attributable to the 5-methyl substituent and is within the range known to enhance passive membrane permeability and CNS penetration potential without violating the Lipinski Rule of Five [3].

Lipophilicity CNS drug design building block selection

Polar Surface Area (TPSA) Advantage Over Morpholine Analog: Preserving Membrane Permeability

The target compound has a topological polar surface area (TPSA) of 38.5 Ų, which is 9.2 Ų (19.3%) lower than the morpholine analog 5-methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine (TPSA = 47.7 Ų) due to the replacement of morpholine's ring oxygen with methylene in pyrrolidine [1][2]. This difference directly influences predicted CNS penetration, as TPSA values below 60–70 Ų are generally associated with improved blood-brain barrier permeability; the pyrrolidine compound is deeper within this favorable window [3].

Polar surface area blood-brain barrier permeability medicinal chemistry

Hydrogen-Bond Acceptor Count: Pyrrolidine (HBA=3) vs. Morpholine (HBA=4) Influences Solubility and Target Engagement

The target compound has three hydrogen-bond acceptor (HBA) sites (pyrrolidine nitrogen + ether oxygen + aniline nitrogen), whereas the morpholine analog possesses four HBA sites due to the additional ring oxygen [1][2]. A lower HBA count is generally correlated with reduced aqueous solubility but improved passive transcellular permeability, a trade-off that favors the pyrrolidine building block for targets where intracellular or CNS exposure is prioritized over solubility-limited absorption [3].

Hydrogen bonding solubility kinase inhibitor design

Purity Specification and Vendor Availability: Higher Guaranteed Purity vs. Competing Analogs

The target compound is offered with a minimum purity specification of 95% (AKSci, Calpac Lab) and up to 98% (Leyan) across multiple vendors, including Santa Cruz Biotechnology and CheMenu [1]. In comparison, the piperidine analog (5-methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine, CAS 919011-44-2) is listed at 95% purity, while the morpholine analog is available at 95–97% . The availability of the target compound at 98% purity from Leyan provides a meaningful quality advantage for reactions requiring high stoichiometric precision, such as fragment coupling or bioconjugation .

Purity specification procurement quality assurance

Patent-Corroborated Utility in NK-3 Receptor Antagonist Programs: A Validated Scaffold for CNS GPCR Ligand Design

The pyrrolidine-ether aniline scaffold of which the target compound is a representative member is explicitly claimed in patent US 8,507,535 B2 (Hoffmann-La Roche) as a key intermediate for high-potential NK-3 receptor antagonists intended for the treatment of depression, pain, psychosis, Parkinson's disease, schizophrenia, anxiety, and ADHD [1]. While the patent covers a genus of methyl-pyrrolidine ether derivatives, the specific 5-methyl-2-substituted aniline motif is positioned as a preferred embodiment for balancing NK-3 antagonist potency with CNS drug-like properties [1]. This patent-validated application provides an evidence-based rationale for selecting this scaffold over untested analogs in CNS GPCR programs.

NK-3 receptor GPCR antagonist CNS drug discovery

Ring Conformational Flexibility: Pyrrolidine's Five-Membered Ring vs. Piperidine's Six-Membered Ring Alters Target-Induced Fit

The pyrrolidine ring of the target compound adopts a restricted conformational envelope (pseudorotational itinerary) compared to the more flexible six-membered piperidine ring of the analog 5-methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine (MW 234.34, LogP 2.6) [1][2]. This conformational restriction can lead to differential binding-zone sampling, which is a well-recognized principle in fragment-based drug discovery for achieving selectivity across kinase or GPCR subfamilies [3]. The piperidine analog carries an additional 14 g/mol in molecular weight and a LogP increment of +0.3, which may push it beyond optimal ligand efficiency metrics [2].

Conformational analysis scaffold diversity kinase inhibitor design

High-Impact Research and Procurement Scenarios for 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine (CAS 919011-42-0)


CNS-Penetrant NK-3 Receptor Antagonist Lead Generation

Laboratories pursuing orally bioavailable NK-3 receptor antagonists for psychiatric indications should prioritize this scaffold based on its patent-validated role in the Hoffmann-La Roche methyl-pyrrolidine ether program (US 8,507,535 B2) [1]. The compound's LogP of 2.3–2.6 and TPSA of 38.5 Ų position it within the favorable CNS drug-like property space, while the 5-methyl group provides a synthetic handle for further SAR exploration. Procurement of the 98% purity grade (Leyan) is recommended for fragment elaboration where stoichiometric precision is critical.

Parallel Library Synthesis for Kinase Selectivity Profiling

Medicinal chemistry teams engaged in kinase inhibitor scaffold-hopping campaigns can employ this pyrrolidine-ether aniline as a differentiated core to construct focused libraries. The three-hydrogen-bond acceptor motif and constrained five-membered pyrrolidine ring provide a distinct pharmacophore signature compared to the piperidine (MW 234.34, LogP 2.6) and morpholine (TPSA 47.7 Ų, HBA 4) analogs, as demonstrated by PubChem-computed property differences [2][3]. Use of this scaffold in parallel amide coupling or reductive amination sequences can generate compounds with systematically varied lipophilicity and permeability profiles.

Bioconjugation and Chemical Probe Synthesis Requiring High-Purity Aniline Nucleophiles

The primary aromatic amine of this compound serves as a nucleophile for bioconjugation reactions, including NHS-ester coupling, isothiocyanate conjugation, and diazotization. The 98% purity specification available from certain vendors (Leyan) makes it suitable for applications where residual amine impurities could compete for conjugation sites, such as in the preparation of fluorescent probes or affinity chromatography resins. The pyrrolidine side chain additionally provides a tertiary amine that can be leveraged for subsequent quaternization or pH-dependent solubility modulation.

Fragment-Based Drug Discovery (FBDD) Where Ligand Efficiency Is a Primary Selection Criterion

With a molecular weight of 220.31 g/mol and a heavy atom count of 16, this compound falls within the fragment space (MW <300) and is appropriate for fragment screening or fragment-growing campaigns [2]. Compared to the piperidine analog (MW 234.34), the pyrrolidine compound offers improved ligand efficiency potential due to its lower molecular weight and comparable hydrogen-bonding capacity, principles that are well-established in the fragment-based drug discovery literature [3].

Quote Request

Request a Quote for 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.